[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Pyrazole N-methylation Hydrogen bonding

This N-methylated pyrazole-phenyl methanol serves as an exclusive H-bond acceptor scaffold for fragment-based drug discovery. The benzylic alcohol handle enables reliable derivatization to amides, esters, or ethers. Unlike the unmethylated analog (CAS 179057-16-0), this variant eliminates N–H donor promiscuity to reduce false-positive screening hits. Procure with batch-specific COA (NMR, HPLC).

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 179055-20-0
Cat. No. B070528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol
CAS179055-20-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)CO
InChIInChI=1S/C11H12N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
InChIKeyVCVJSWDSNWXXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (CAS 179055-20-0) Core Profile: Pyrazole-Benzyl Alcohol Fragment for Drug Discovery and Scaffold Expansion


[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (CAS 179055-20-0) is a heterocyclic building block comprising a 1-methylpyrazole moiety linked at the 3-position to a para-substituted benzyl alcohol group . The compound has a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol [1]. It is classified as a fragment molecule suitable for molecular linking, expansion, and modification in drug discovery programs, providing a structural foundation for the design and screening of novel drug candidates [2].

Why [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol Cannot Be Substituted by Unmethylated Pyrazole Analogs in Scaffold Optimization


The 1-methyl substitution on the pyrazole ring of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is not a trivial modification; it fundamentally alters the electronic environment of the heterocycle and removes an H-bond donor site relative to the unmethylated analog, [4-(1H-pyrazol-3-yl)phenyl]methanol (CAS 179057-16-0) . While the unmethylated pyrazole can act as both a hydrogen bond donor (N–H) and acceptor, the N-methylated variant serves exclusively as an H-bond acceptor, which directly impacts target binding modes and physicochemical properties including logP and metabolic stability . Generic substitution between methylated and unmethylated pyrazole-phenyl methanol analogs is therefore scientifically invalid without explicit SAR validation, as the absence or presence of the N–H moiety can reverse or abolish biological activity even within the same core scaffold [1].

Quantitative Comparative Evidence for [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol vs. Closest Structural Analogs


N-Methylation Differentiates This Pyrazole-Phenyl Methanol from the Unmethylated Analog (CAS 179057-16-0)

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol differs from its closest analog [4-(1H-pyrazol-3-yl)phenyl]methanol (CAS 179057-16-0) by N-methylation at the pyrazole 1-position. This modification eliminates the N–H hydrogen bond donor capacity present in the unmethylated analog while retaining the H-bond acceptor functionality of the pyrazole nitrogen atoms . Pyrazole has been established as a phenol bioisostere due to its H-bond-donating heterocyclic nature, with N-methylation modulating lipophilicity and metabolic stability relative to the parent N–H pyrazole .

Pyrazole N-methylation Hydrogen bonding Physicochemical properties Scaffold differentiation

Para-Substituted Benzyl Alcohol Positioning Provides a Synthetic Handle Distinct from Regioisomeric Analogs

The target compound features a para-substituted benzyl alcohol moiety at the 3-position of the 1-methylpyrazole ring. Regioisomeric analogs with meta-substitution patterns, such as [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanol, or with the hydroxymethyl group at the pyrazole ring itself, such as (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS not available; formula C11H12N2O), differ in both molecular geometry and synthetic utility [1]. The para-benzyl alcohol orientation of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol provides a linear, extended geometry with a reactive primary alcohol handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, which is geometrically constrained compared to meta-substituted variants .

Regioisomerism Building block Synthetic handle Para-substitution Scaffold diversification

N-Methylated Pyrazole Confers Enhanced Lipophilicity and Metabolic Stability vs. Unsubstituted Pyrazole Analogs

Pyrazole has been validated as a more lipophilic and metabolically stable bioisostere of phenol, with N-methylation further modulating these properties . While direct experimental logP or microsomal stability data for [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol are not publicly available, the class-level principle is well established: N-methylation of pyrazoles increases lipophilicity (clogP) relative to the N–H parent and eliminates metabolic N-dealkylation as a clearance pathway, instead directing metabolism toward alternative sites such as the benzyl alcohol group or phenyl ring [1]. The target compound retains the H-bond acceptor capacity of pyrazole while eliminating the H-bond donor, a profile that may reduce off-target promiscuity in biological screening cascades [2].

Lipophilicity Metabolic stability N-methylation Bioisostere Drug-likeness

Research and Industrial Application Scenarios for [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (CAS 179055-20-0)


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is specifically marketed as a fragment molecule (TargetMol Fr21284) suitable for molecular linking, expansion, and modification in early-stage drug discovery [1]. Its balanced molecular weight (188.23 g/mol) and combination of a heteroaromatic pyrazole with a reactive benzylic alcohol handle make it a versatile starting point for fragment growing or merging strategies. The N-methylated pyrazole eliminates N–H donor promiscuity, potentially reducing false-positive hits in fragment screening libraries compared to unmethylated analogs.

Synthesis of Pyrazole-Containing Kinase Inhibitor Libraries

The heteroaryl-phenyl-substituted pyrazole scaffold has been extensively validated in medicinal chemistry, particularly in the development of COX-2 inhibitors where SAR studies of related compounds identified candidates with canine whole blood COX-2 inhibitory IC50 of 12 nM and selectivity ratios exceeding 4000-fold over COX-1 [2]. [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol serves as a key building block for constructing such pyrazole-phenyl core structures, with the benzylic alcohol providing a functional handle for further derivatization to amides, esters, or ethers during library synthesis.

Phenol Bioisostere Replacement in Lead Optimization

Pyrazole has been validated as a phenol surrogate, with optimized derivatives achieving potencies of 60-70 nM as MIF inhibitors starting from a 113 μM docking hit [3]. [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol can be directly employed to replace phenol-containing substructures when improved metabolic stability or altered lipophilicity is required. The N-methylation distinguishes this compound from N–H pyrazole bioisosteres, offering a distinct physicochemical profile that should be considered when phenol replacement is pursued in lead optimization workflows .

Custom Synthesis and Building Block Procurement for SAR Exploration

Multiple reputable vendors including Aladdin Scientific, AK Scientific, Bidepharm, and ChemDiv supply [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol at purities ranging from 95% to 97% with available certificates of analysis including NMR, HPLC, and GC verification . The compound is available in research quantities (1 g to 25 g) suitable for medicinal chemistry campaigns, with the para-substituted benzyl alcohol orientation providing predictable synthetic outcomes for coupling reactions compared to regioisomeric analogs. This reliable commercial availability supports consistent procurement for multi-stage SAR exploration without the variability associated with custom synthesis routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.